molecular formula C8H9N3 B13600756 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile

1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile

Cat. No.: B13600756
M. Wt: 147.18 g/mol
InChI Key: GLLSBVIBAGGAND-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carbonitrile is a chemical compound featuring a 1-methyl-1H-imidazole ring linked to a nitrile-substituted cyclopropane. The integration of the imidazole heterocycle, a common pharmacophore in medicinal chemistry, with the strained cyclopropane ring makes this structure a valuable synthon for organic synthesis and drug discovery research . While specific biological data for this compound is not widely published in the public domain, analogous structures containing the 1-methyl-1H-imidazole moiety are investigated for their potential to interact with biological systems . Similarly, cyclopropane derivatives are often explored as conformationally restricted analogs to study bioactive conformations or to improve metabolic stability in lead compounds . Researchers may find this chemical useful as a key intermediate for constructing more complex molecules for pharmaceutical, agrochemical, or material science applications. The compound must be handled by trained professionals in a laboratory setting. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1-(1-methylimidazol-4-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C8H9N3/c1-11-4-7(10-6-11)8(5-9)2-3-8/h4,6H,2-3H2,1H3

InChI Key

GLLSBVIBAGGAND-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2(CC2)C#N

Origin of Product

United States

Preparation Methods

Cyclopropanation Approaches

Cyclopropane rings are commonly synthesized via:

  • Simmons–Smith reaction: cyclopropanation of alkenes using diiodomethane and zinc-copper couple.
  • Carbene or carbenoid addition to alkenes.
  • Intramolecular cyclization of suitable precursors.

For this compound, the nitrile substituent on the cyclopropane ring suggests the use of a nitrile-containing alkene or a nitrile-stabilized carbanion intermediate.

Reported Preparation Methods and Analysis

While direct preparation methods for this compound are scarce, related imidazole derivatives and nitrile-substituted cyclopropanes provide insight.

Patent-Based Synthetic Route (Inferred)

From patent literature on imidazole derivatives and cyclopropane nitriles:

  • Step 1: Synthesis of 1-methyl-1H-imidazole derivative, often via methylation of imidazole.
  • Step 2: Preparation of cyclopropane-1-carbonitrile intermediate, possibly via cyclopropanation of acrylonitrile or via nucleophilic substitution on halogenated cyclopropane nitriles.
  • Step 3: Coupling of the imidazole moiety to the cyclopropane ring, likely through nucleophilic substitution or transition-metal catalyzed cross-coupling.

A representative example is the Ullmann reaction for coupling imidazole derivatives with aryl halides, adapted for heterocyclic systems, followed by functional group transformations.

Specific Synthetic Example from Related Imidazole Derivatives

  • Preparation of 1-(4-methoxyphenyl)-1H-imidazole via Ullmann coupling of p-bromoanisole and imidazole.
  • Demethylation using boron tribromide to obtain 4-(imidazole-1-yl)phenol.
  • Although this is a different target, the methodology demonstrates effective imidazole functionalization and coupling strategies that could be adapted to cyclopropane systems.

Alternative Synthetic Routes

  • Cyclopropanation of alkenes bearing imidazole substituents could be considered, using diazo compounds or carbenoid reagents.
  • Nucleophilic substitution on cyclopropane rings bearing halides or leaving groups with 1-methyl-1H-imidazole as the nucleophile.
  • Use of nitrile-stabilized carbanions to form cyclopropane rings with subsequent attachment of the imidazole ring.

Comparative Data Table of Preparation Parameters from Related Imidazole Syntheses

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Ullmann Coupling p-Bromoanisole, imidazole, Cu catalyst, base, DMF 70-80 Forms 1-(4-methoxyphenyl)-1H-imidazole
2 Demethylation Boron tribromide, dichloromethane, 0°C to 25°C 65-76 Produces 4-(imidazole-1-yl)phenol
3 Nucleophilic substitution Cyclopropane halide + 1-methylimidazole, base Variable Hypothetical for target compound

Research Findings and Considerations

  • The presence of nitrile on the cyclopropane ring requires careful selection of reaction conditions to avoid ring-opening or side reactions.
  • Methylation of imidazole nitrogen is typically achieved using methyl iodide or methyl sulfate under basic conditions.
  • Cross-coupling reactions for heterocycles often require copper or palladium catalysts and inert atmosphere to maintain yield and purity.
  • Purification is commonly done by recrystallization or chromatography to achieve high purity (>99%) as required for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-(Methylamino)cyclopropane-1-carbonitrile
  • Structural Difference: Replaces the methylimidazole group with a methylamino substituent.
  • The methylamino group may increase basicity compared to the neutral imidazole, affecting protonation states under physiological conditions.
  • Synthesis : Prepared as a hydrochloride salt, suggesting poor solubility of the free base in aqueous media .
Quinoline-based Cyclopropane Carbonitrile Derivatives
  • Example: 1-(4-(7-Methoxy-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)phenyl)cyclopropane-1-carbonitrile (Compound 124) .
  • Structural Difference: Incorporates a quinoline core and piperazine sulfone substituents.
  • The sulfonyl-piperazine group introduces polarity, likely improving solubility compared to the simpler imidazole analog.
  • Application : Designed as an ALDH1A1 inhibitor, highlighting the therapeutic relevance of cyclopropane-carbonitrile scaffolds .
Nitroimidazole Derivatives
  • Example : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .
  • Structural Difference : Features a nitro group on the imidazole ring instead of a nitrile on the cyclopropane.
  • Impact : The nitro group is a strong electron-withdrawing group, which may stabilize negative charges and influence redox reactivity. Such derivatives are often explored as antiparasitic or antibacterial agents .

Physicochemical Properties

Property 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carbonitrile 1-(Methylamino)cyclopropane-1-carbonitrile Quinoline-based Analog (124)
Key Substituents Methylimidazole, nitrile Methylamino, nitrile Quinoline, sulfonyl-piperazine
Molecular Weight ~215 g/mol (estimated) ~125 g/mol (free base) ~550 g/mol (estimated)
Solubility Likely moderate (imidazole enhances polarity) Poor (requires HCl salt for solubility) Improved (sulfonyl group)
Reactivity High (cyclopropane strain + nitrile) Moderate (less strained) Moderate (quinoline stabilizes)

Biological Activity

1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carbonitrile (CAS Number: 1427010-18-1) is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropane ring and an imidazole moiety. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H9N3C_8H_9N_3, with a molecular weight of 147.18 g/mol. Its structure contributes to its biological properties, particularly through interactions with various biological targets.

Property Value
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
CAS Number1427010-18-1
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The imidazole ring allows for coordination with metal ions and formation of hydrogen bonds, which can influence various biochemical pathways. The rigidity provided by the cyclopropane structure enhances binding affinity and specificity towards target proteins.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives containing the imidazole moiety exhibit significant antitumor effects. For instance, compounds similar to this compound have shown potent inhibitory effects on tumor growth in various cancer models. A notable study demonstrated that imidazole-containing compounds inhibited cell proliferation in colon cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play critical roles in cell signaling and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance enzyme selectivity and potency .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Inhibition of Cancer Cell Proliferation :
    • A study examined the effects of imidazole derivatives on HCT116 colon cancer cells, revealing IC50 values in the nanomolar range, indicating strong antiproliferative activity .
  • Metabolic Pathway Modulation :
    • Another investigation focused on the modulation of metabolic pathways by imidazole-containing compounds, demonstrating their potential as therapeutic agents targeting metabolic disorders .
  • Structure Activity Relationships :
    • Detailed SAR analyses have been conducted on related compounds, emphasizing how variations in the cyclopropane and imidazole structures affect biological activity and pharmacokinetics .

Q & A

Q. What are the most reliable synthetic methodologies for preparing 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of imidazole-containing nitriles often involves multi-step reactions. Key approaches include:

  • Cyclopropanation : Cyclopropane rings can be introduced via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation of alkenes. For example, chloromethyl intermediates (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) are precursors for nucleophilic substitution with nitrile groups .
  • TDAE Methodology : Tetrakis(dimethylamino)ethylene (TDAE) facilitates coupling reactions between imidazole derivatives and carbonyl/ester groups, enabling the formation of carbonitrile moieties .
    Optimization Tips :
  • Monitor reaction progress via TLC or LCMS to prevent over-substitution.
  • Adjust solvent polarity (e.g., isopropyl alcohol for recrystallization) to improve yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can resolve the imidazole ring substituents (e.g., methyl group at N1) and cyclopropane protons (characteristic δ 1.2–2.5 ppm). For example, 1H^1H-NMR of similar compounds shows distinct aromatic proton splitting patterns (J = 8.1 Hz for para-substituted phenyl groups) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 1-(2-cyanoethyl)-1H-imidazole-4,5-dicarbonitrile .
  • Elemental Analysis : Validate purity (e.g., deviations in %C, %H, %N indicate impurities) .

Q. What are the key reactivity patterns of the nitrile and cyclopropane groups in this compound under acidic or basic conditions?

Methodological Answer :

  • Nitrile Reactivity : The nitrile group may undergo hydrolysis to carboxylic acids under strong acidic/basic conditions or participate in nucleophilic additions (e.g., Grignard reactions).
  • Cyclopropane Stability : Cyclopropane rings are sensitive to ring-opening under thermal or photolytic stress. For example, cyclopropane-containing imidazoles may undergo [2+2] cycloadditions with electron-deficient alkenes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly in antimicrobial contexts?

Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl or aryl groups) and test antimicrobial efficacy against Gram-positive/negative bacteria (MIC assays) .
  • Mechanistic Probes : Use fluorescent labeling (e.g., dansyl tags) to track cellular uptake and target engagement. LCMS-based metabolomics can identify disrupted pathways .
    Example : Derivatives like 1-((1H-benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles showed MIC values <10 µg/mL against S. aureus .

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced stability or activity?

Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For imidazole nitriles, electron-withdrawing groups stabilize the ring but may reduce nucleophilic attack tolerance .
  • Docking Studies : Model interactions with biological targets (e.g., EGFR kinase for imidazo[1,2-a]quinoxaline derivatives). Key residues (e.g., Lys745 in EGFR) form hydrogen bonds with nitriles .

Q. How should researchers resolve contradictions in spectral or analytical data during characterization?

Methodological Answer :

  • Cross-Validation : Compare experimental 1H^1H-NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). For example, discrepancies in aromatic proton shifts may indicate incorrect assignment of substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks. A deviation >5 ppm suggests impurities or incorrect formula assignment .
    Case Study : In imidazo[1,2-a]quinoxaline synthesis, HRMS confirmed the molecular ion at m/z 553.1961 [M]+^+, aligning with theoretical values within 0.5 ppm .

Safety and Handling

Q. What safety protocols are critical when handling this compound, particularly given its nitrile functionality?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Nitriles can release toxic HCN upon decomposition .
  • Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline peroxide solutions before disposal .

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